9-Benzyl-3-bromo-9H-carbazole
Overview
Description
9-Benzyl-3-bromo-9H-carbazole is an organic compound with the molecular formula C19H14BrN. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is notable for its applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
This compound is a chemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is known that carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .
Biochemical Pathways
Carbazole-based compounds have been studied for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Result of Action
Carbazole-based compounds have been studied for their potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Action Environment
The action, efficacy, and stability of 9-Benzyl-3-bromo-9H-carbazole can be influenced by various environmental factors. For instance, it is known that it should be stored in a dry, room temperature environment . It’s also important to avoid inhalation of its vapors or dust, as it may have adverse effects on the respiratory system .
Biochemical Analysis
Biochemical Properties
9-Benzyl-3-bromo-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the p53 signaling pathway, leading to increased apoptosis in cancer cells . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation. The impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking their catalytic functions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. This can lead to alterations in the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the effects of this compound on cellular function can change, with prolonged exposure leading to increased apoptosis and altered gene expression patterns. In in vitro studies, it has been observed that the compound’s effects on cell viability and proliferation are dose-dependent and time-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at certain dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of key metabolites in cells. The interactions with metabolic enzymes can also influence the overall metabolic profile of cells, impacting energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-3-bromo-9H-carbazole typically involves the N-alkylation of 3-bromo-9H-carbazole with benzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
9-Benzyl-3-bromo-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: N-alkyl carbazoles, including this compound, have shown potential as pharmaceutical agents with various biological activities.
Materials Science: The compound is used in the synthesis of conducting polymers and other advanced materials with applications in sensors, batteries, and transistors.
Comparison with Similar Compounds
9-Benzyl-9H-carbazole: Lacks the bromine substituent, which affects its reactivity and applications.
3-Bromo-9H-carbazole: Lacks the benzyl group, influencing its solubility and electronic properties.
9-Benzoyl-3-bromo-9H-carbazole: Contains a benzoyl group instead of a benzyl group, altering its chemical behavior.
Uniqueness: 9-Benzyl-3-bromo-9H-carbazole is unique due to the presence of both the benzyl and bromo substituents, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and application purposes .
Properties
IUPAC Name |
9-benzyl-3-bromocarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNQVRIUUBFICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 9-Benzyl-3-bromo-9H-carbazole and what are its key structural features?
A1: this compound is an organic compound with the molecular formula C19H14BrN. [] It consists of a carbazole ring system with a bromine atom substituted at the 3-position and a benzyl group attached to the nitrogen atom at the 9-position. A key structural feature is the near planarity of the carbazole ring system, which forms a dihedral angle of 87.1° with the phenyl ring of the benzyl group. [] This specific spatial arrangement could influence potential interactions with other molecules.
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